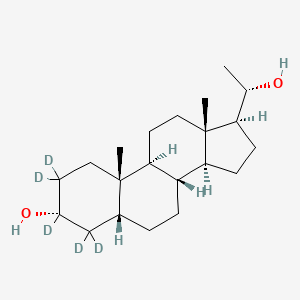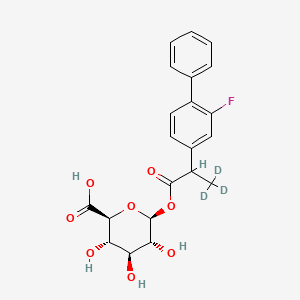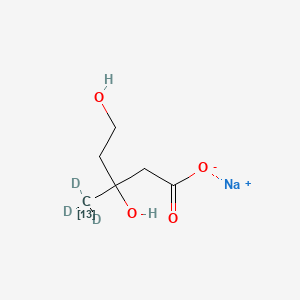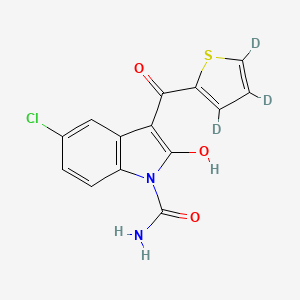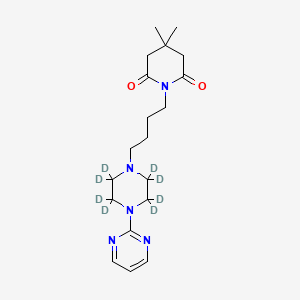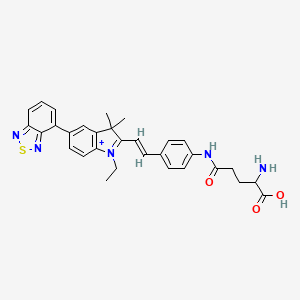
Dolutegravir Sodium Salt-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dolutegravir-d6 (sodium) is a deuterated form of dolutegravir, an antiviral agent used in the treatment of HIV-1 infections. Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell. This compound is known for its excellent tolerability and minimal toxicity, making it a crucial component in antiretroviral therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir-d6 (sodium) involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time compared to batch processes . The synthetic route typically involves the construction of a pyridone ring, followed by cyclization using 3-®-amino-1-butanol and subsequent chemical transformations to form the desired compound .
Industrial Production Methods: Industrial production of dolutegravir-d6 (sodium) leverages continuous flow chemistry to enhance efficiency and yield. This method allows for the telescoping of multiple steps, reducing reaction times and improving overall yields . The use of continuous flow reactors also ensures better control over reaction conditions, leading to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions: Dolutegravir-d6 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of dolutegravir-d6 (sodium) include acetic acid, methanesulfonic acid, and acetonitrile . Reaction conditions often involve high-speed homogenization and probe sonication techniques to optimize the formulation and enhance the solubility of the compound .
Major Products Formed: The major products formed from these reactions include intermediates such as pyridone and cyclized compounds, which are further transformed into the final dolutegravir-d6 (sodium) product .
科学的研究の応用
Dolutegravir-d6 (sodium) has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment of HIV-1 infections. The compound’s ability to inhibit HIV integrase makes it a valuable tool in antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) is used in the development of nanosuspensions to enhance the solubility and bioavailability of poorly soluble drugs . Research has also explored its potential in treating liver cancer by inducing autophagy and DNA damage in tumor cells .
作用機序
Dolutegravir-d6 (sodium) exerts its antiviral effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, dolutegravir-d6 (sodium) blocks the strand transfer step, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral enzyme, resulting in minimal toxicity to human host cells .
類似化合物との比較
Similar Compounds: Similar compounds to dolutegravir-d6 (sodium) include other HIV integrase inhibitors such as raltegravir, elvitegravir, bictegravir, and cabotegravir . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness: Dolutegravir-d6 (sodium) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life. This modification allows for less frequent dosing and potentially improved patient adherence to antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) has shown superior efficacy and tolerability compared to first-generation integrase inhibitors .
特性
分子式 |
C20H18F2N3NaO5 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
sodium;(3S,7R)-2,2,7-trideuterio-13-[(2,4-difluorophenyl)methylcarbamoyl]-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate |
InChI |
InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1/i1D3,9D2,10D; |
InChIキー |
UGWJRRXTMKRYNK-XLJCUHKLSA-M |
異性体SMILES |
[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2([2H])[2H])C(=O)NCC4=C(C=C(C=C4)F)F)[O-])C([2H])([2H])[2H].[Na+] |
正規SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


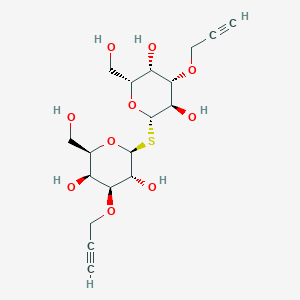
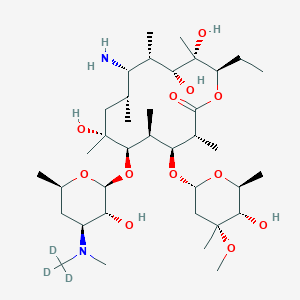
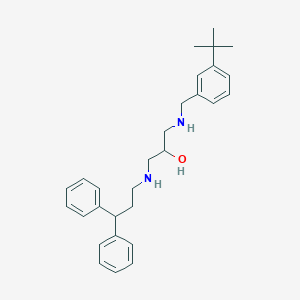
![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)
